

HEDTA trivalent actinide separation mechanisms

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Hydroxyethylethylenediaminetriacetic acid

CAS No.: 139-89-9

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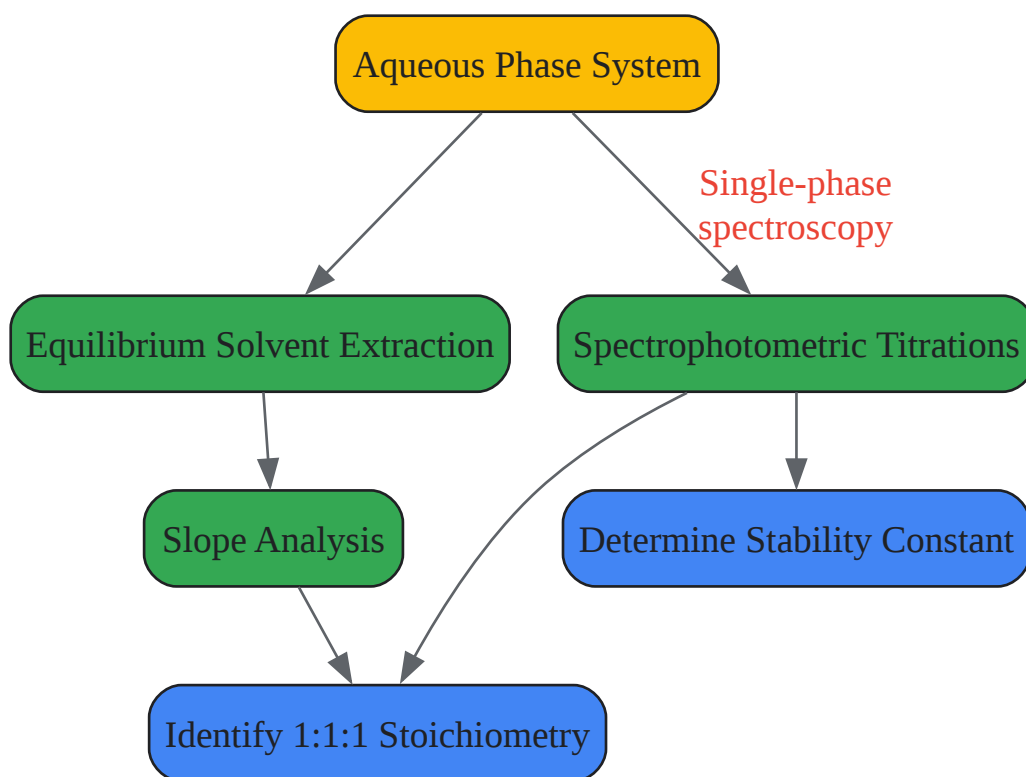
HEDTA in Nuclear Separations: Core Concept

The separation of minor trivalent actinides (Am, Cm) from lanthanides is crucial for reducing the long-term radiotoxicity of nuclear waste [1]. The **Actinide Lanthanide Separation (ALSEP) process** uses HEDTA as a key aqueous complexant in a solvent extraction system [1].

HEDTA (N-(2-hydroxyethyl)ethylenediamine-N,N'-triacetic acid) is an aminopolycarboxylate ligand chosen for its **faster extraction kinetics** compared to larger ligands like DTPA [1]. Its key mechanistic feature is a **lower coordination number**, which leaves space in the coordination sphere of f-elements (typically 8- to 9-coordinate) for other ligands to form **ternary complexes** [1]. In the ALSEP process, a citric acid buffer controls the pH, and its citrate anion can act as a secondary ligand [1].

Mechanism: The Ternary Complex

Research has identified a **1:1:1 ternary complex** (e.g., Nd(III):HEDTA:citrate) as the predominant species under ALSEP stripping conditions [1]. The following diagram illustrates the experimental workflow for identifying this complex.



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Workflow for characterizing the ternary HEDTA complex

The table below summarizes the experimental evidence and key findings related to this mechanism.

Aspect	Description
Identified Complex	1:1:1 Metal:HEDTA:Citrate ternary complex [1].
Citrate State	Partially protonated citrate ligand [1].
Evidence	Slope analysis & spectrophotometric titrations [1].
Key Difference	Spectrum of ternary complex is unique, not a linear combination of binary complex spectra [1].

Experimental Data & Context

The quantitative data from slope analysis and stability constant determination are summarized below.

Parameter	Value / Result	Experimental Context
Slope from Log D vs Log [HEDTA]	≈ -1	Slope analysis of distribution ratios for Nd and Am, indicating 1:1 metal:HEDTA ratio in the aqueous complex [1].
Slope from Log D vs Log [Citrate]	≈ -1	Slope analysis of distribution ratios for Nd and Am, indicating 1:1 metal:citrate ratio in the aqueous complex [1].
Stability Constant (log β)	Reported for Nd-HEDTA-Citrate	Determined from spectrophotometric titrations; specific value is found in the source material [1].

Rationale and Comparative Advantage

The use of HEDTA represents a deliberate design choice compared to other ligands.

- **Vs. DTPA:** While the octadentate DTPA ligand fully saturates the metal's coordination sphere, its kinetics are slower. HEDTA's lower coordination number, while allowing for ternary species, offers a favorable **trade-off for faster process kinetics** [1].
- **Process Integration:** HEDTA is used in the **stripping step** of the ALSEP process. It selectively strips actinides from the organic phase into the aqueous citrate-buffered solution, leaving lanthanides behind [1]. HEDTA has also been studied in systems with other extractants like TODGA (N,N,N',N'-tetraoctyl diglycolamide) for partitioning actinides from PUREX raffinate [2].

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References

1. Characterization of a Ternary Neodymium- HEDTA -Citrate Complex in... [pmc.ncbi.nlm.nih.gov]
2. Development of a TODGA based Process for Partitioning of Actinides ... [scispace.com]

To cite this document: Smolecule. [HEDTA trivalent actinide separation mechanisms]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b569916#hedta-trivalent-actinide-separation-mechanisms>]

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